molecular formula C27H38BrN3O6S B15073815 p-BrBzGSH(Cp)2

p-BrBzGSH(Cp)2

Cat. No.: B15073815
M. Wt: 612.6 g/mol
InChI Key: QIFSPGPRHFNZNN-UHFFFAOYSA-N
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Description

p-BrBzGSH(Cp)₂ (S-(p-bromobenzyl) glutathione dicyclopentyl ester) is a small-molecule inhibitor of glyoxalase 1 (GLO1), an enzyme critical for detoxifying methylglyoxal (MG), a cytotoxic byproduct of glycolysis. Overexpression of GLO1 in glioblastoma multiforme (GBM) and other cancers protects tumor cells from MG-induced apoptosis, making GLO1 a therapeutic target .

Properties

IUPAC Name

cyclopentyl 2-amino-5-[[3-[(4-bromophenyl)methylsulfanyl]-1-[(2-cyclopentyloxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38BrN3O6S/c28-19-11-9-18(10-12-19)16-38-17-23(26(34)30-15-25(33)36-20-5-1-2-6-20)31-24(32)14-13-22(29)27(35)37-21-7-3-4-8-21/h9-12,20-23H,1-8,13-17,29H2,(H,30,34)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFSPGPRHFNZNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC(=O)CNC(=O)C(CSCC2=CC=C(C=C2)Br)NC(=O)CCC(C(=O)OC3CCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38BrN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Introduction

S-(p-bromobenzyl) glutathione dicyclopentyl ester (p-BrBzGSH(Cp)₂) is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of glioblastoma multiforme (GBM). This article synthesizes current research findings on the biological activity of p-BrBzGSH(Cp)₂, focusing on its mechanisms of action, effects on cellular pathways, and implications for cancer therapy.

Inhibition of Glyoxalase 1 (GLO1)

p-BrBzGSH(Cp)₂ functions primarily as an inhibitor of GLO1, an enzyme involved in the detoxification of methylglyoxal (MG), a cytotoxic byproduct of glycolysis. Inhibition of GLO1 leads to increased levels of MG, which can induce apoptosis in GBM cells. Studies have demonstrated that treatment with p-BrBzGSH(Cp)₂ resulted in significant cytotoxicity against GBM cell lines, with varying sensitivity observed between different cell types:

  • U87 Cells: IC₅₀ = 9.9 µM
  • T98 Cells: IC₅₀ = 100.6 µM

This indicates that U87 cells are approximately tenfold more sensitive to the compound than T98 cells .

Induction of Apoptosis

The compound induces apoptosis through mechanisms involving DNA damage and activation of apoptotic markers. In vitro studies showed that treatment with p-BrBzGSH(Cp)₂ led to extensive DNA fragmentation in GBM cells, as evidenced by terminal deoxynucleotidyl transferase dUTP nick end-labeling (TUNEL) assays .

Accumulation of DNA-AGEs

Treatment with p-BrBzGSH(Cp)₂ resulted in elevated levels of N2-1-(carboxyethyl)-2′-deoxyguanosine (CEdG), a biomarker for DNA modification due to MG exposure. This accumulation correlates with increased expression of the receptor for advanced glycation end-products (RAGE), which is implicated in inflammatory responses and tumor progression .

Expression Changes in GLO1 and RAGE

Research indicates that p-BrBzGSH(Cp)₂ not only inhibits GLO1 but also stimulates its expression as a compensatory response to increased MG levels. In T98 and U87 cells, mRNA levels for GLO1 and RAGE were found to increase significantly following treatment, suggesting a feedback mechanism that may influence tumor biology .

Animal Models

In vivo studies using orthotopic GBM xenograft models demonstrated that systemic administration of p-BrBzGSH(Cp)₂ led to significant tumor regression without notable off-target effects. This highlights the compound's potential as a targeted therapy for resistant tumors .

Comparative Studies

Comparative analyses between vehicle-treated and p-BrBzGSH(Cp)₂-treated mice revealed no statistically significant increase in apoptotic markers like caspase-3, suggesting that while apoptosis is induced in cancer cells, normal astrocytes exhibit lower toxicity levels when exposed to similar concentrations .

Data Tables

Cell Line IC₅₀ (µM) Apoptosis Induction CEdG Levels
U879.9HighIncreased
T98100.6ModerateIncreased

Scientific Research Applications

The compound S-( p-bromobenzyl) glutathione dicyclopentyl ester, also known as p-BrBzGSH(Cp)2, is a glutathione analog that is used to investigate the inhibition of glyoxalase 1 (Glo1) in Glioblastoma Multiforme (GBM) .

Scientific Research Applications

  • p-BrBzGSH(Cp)2 induces expression of GLO1 and RAGE Treatment with p-BrBzGSH(Cp)2 in GBM cells was found to mimic the effect of direct MG administration observed in other cell types, with GLO1 and RAGE mRNA levels increasing in both T98 and U87 cells .
  • Inhibition of GLO1 increases DNA-AGEs p-BrBzGSH(Cp)2 increases levels of the DNA-AGE N2-1-(carboxyethyl)-2′-deoxyguanosine (CEdG), a surrogate biomarker for nuclear MG exposure; substantially elevated expression of the immunoglobulin-like receptor for AGEs (RAGE); and induced apoptosis in GBM cell lines .
  • Tumor regression Mice bearing orthotopic GBM xenografts treated systemically with p-BrBzGSH(Cp)2 exhibited tumor regression without significant off-target effects, suggesting that GLO1 inhibition may have value in the therapeutic management of these drug-resistant tumors .
  • Cytotoxicity Administration of p-BrBzGSH(Cp)2 was cytotoxic to both T98 and U87 cell lines. In astrocytes, non-cancer control cells, treatment with p-BrBzGSH(Cp)2 resulted in ~3-fold lower toxicity relative to the drug-sensitive U87 cells .

Chemical Reactions Analysis

GLO1 Inhibition and Methylglyoxal (MG) Accumulation

p-BrBzGSH(Cp)₂ inhibits GLO1, an enzyme critical for detoxifying methylglyoxal (MG), a reactive dicarbonyl byproduct of glycolysis. This inhibition leads to MG accumulation, resulting in DNA and protein glycation. Key findings include:

  • CEdG Formation : Treatment with p-BrBzGSH(Cp)₂ elevated N²-1-(carboxyethyl)-2′-deoxyguanosine (CEdG), a DNA-advanced glycation end product (DNA-AGE), by 2–4 fold in GBM cells (U87: 50 → 200 CEdG/10⁶ dG; T98: 30 → 60 CEdG/10⁶ dG) .

  • Dose-Dependent Cytotoxicity : IC₅₀ values for p-BrBzGSH(Cp)₂ were 9.9 µM (U87) and 100.6 µM (T98) after 24 hours, highlighting differential sensitivity between cell lines .

Table 1: CEdG Levels in GBM Cells After p-BrBzGSH(Cp)₂ Treatment

Cell LineBaseline CEdG/10⁶ dGPost-Treatment CEdG/10⁶ dGFold Increase
U8750200
T983060

RAGE Upregulation and Apoptosis Induction

MG accumulation activates the receptor for advanced glycation end products (RAGE), triggering pro-apoptotic pathways:

  • RAGE Expression : Immunofluorescence and RT-qPCR revealed 1.6–1.9-fold increases in RAGE protein and mRNA levels in U87 and T98 cells after treatment .

  • DNA Fragmentation : TUNEL assays showed extensive DNA damage, with U87 cells exhibiting 3× higher dUTP labeling than T98 cells (Figure 3D) .

Table 2: Apoptotic Response to p-BrBzGSH(Cp)₂

ParameterU87T98
IC₅₀ (µM, 24 h)9.9100.6
RAGE Protein Increase1.9×1.6×
DNA Fragmentation3× higher vs. T98Baseline

Synergistic Effects with ADAM10 Inhibition

Co-treatment with the ADAM10 inhibitor GI254023X enhanced p-BrBzGSH(Cp)₂ efficacy by reducing soluble RAGE (sRAGE), which acts as a decoy receptor:

  • IC₅₀ Reduction : GI254023X (100 µM) lowered IC₅₀ values by 4.8× (U87: 9.9 → 2.1 µM) and 2.5× (T98: 100.6 → 40.2 µM) .

  • Mechanism : ADAM10 inhibition blocks sRAGE generation, amplifying fl-RAGE signaling and apoptosis .

In Vivo Antitumor Activity

Orthotopic GBM xenograft models treated with p-BrBzGSH(Cp)₂ (5 mg/kg, systemic) showed:

  • Tumor Regression : Significant tumor volume reduction without off-target toxicity .

  • Biomarker Correlation : Elevated CEdG and RAGE levels in tumor tissue mirrored in vitro findings .

Resistance and Compensatory Mechanisms

T98 cells exhibited 10× higher resistance to p-BrBzGSH(Cp)₂ than U87, attributed to:

  • GLO1 Overexpression : Subtoxic doses upregulated GLO1 mRNA by 1.7–2×, suggesting adaptive feedback .

  • Reduced MG Accumulation : Lower baseline CEdG levels in T98 (30 vs. 50/10⁶ dG in U87) .

Comparison with Similar Compounds

Mechanism of Action :

  • Inhibits GLO1, leading to MG accumulation, which modifies DNA and proteins to form advanced glycation end-products (AGEs), including the DNA-AGE CEdG (carboxyethyl-2′-deoxyguanosine) .
  • Induces upregulation of the receptor for AGEs (RAGE), amplifying pro-apoptotic signaling in cancer cells .
  • Demonstrates blood-brain barrier (BBB) penetration, enabling efficacy in intracranial GBM models .

Therapeutic Outcomes :

  • Reduces tumor volume by 50–70% in orthotopic GBM mouse models (p < 0.0001) .
  • Selective cytotoxicity: IC₅₀ values of 9.9 µM (U87 cells) and 100.6 µM (T98 cells), with 3-fold lower toxicity in normal astrocytes (IC₅₀ = 28.9 µM) .
  • Increases CEdG levels 2- to 4-fold in GBM cells, correlating with DNA damage and apoptosis .

Comparison with Similar Compounds

2.1 Structural and Functional Analogs
Property p-BrBzGSH(Cp)₂ Hypothetical/Generalized Comparators
Chemical Class Glutathione derivative with bromobenzyl and cyclopentyl ester substituents Other S-substituted glutathione analogs (e.g., S-p-nitrobenzyl glutathione)
GLO1 Inhibition Irreversible, competitive inhibition Varies (e.g., TLSC702: reversible; BBGC: non-competitive)
BBB Penetration High (evidenced in murine models) Limited (most glutathione analogs lack lipophilic modifications for BBB transit)
Selectivity 3-fold lower toxicity in astrocytes vs. U87 cells Higher off-target effects reported for non-selective GLO1 inhibitors
RAGE Induction Upregulates RAGE mRNA (1.7–2.5×) and protein (1.6–2.5×) No RAGE modulation observed with shRNA GLO1 knockdown
2.2 shRNA-Mediated GLO1 Knockdown
Parameter p-BrBzGSH(Cp)₂ shRNA GLO1 Knockdown
Mechanism Pharmacological inhibition Genetic silencing
Delivery Systemic (intraperitoneal) Requires viral vectors or transfection agents
Therapeutic Window Broad (adjustable dosing) Limited by delivery efficiency and off-target RNA effects
CEdG Induction 2–4× increase Comparable (2–3× increase)
Clinical Feasibility High (small molecule) Low (gene therapy challenges)
2.3 ADAM10 Inhibitors (e.g., GI254023X)

ADAM10 inhibitors block proteolytic shedding of soluble RAGE (sRAGE), which competes with membrane-bound RAGE (fl-RAGE) for AGE binding. Co-treatment with GI254023X enhances p-BrBzGSH(Cp)₂ cytotoxicity (IC₅₀ reduced 2.5–4.8×) by increasing fl-RAGE signaling .

Key Differentiators of p-BrBzGSH(Cp)₂

  • BBB Penetration: Over 95% of drugs fail to cross the BBB, but p-BrBzGSH(Cp)₂ leverages glutathione’s endogenous transport mechanisms for brain delivery .
  • Dual Action : Combines GLO1 inhibition with RAGE pathway activation, enhancing tumor-specific apoptosis .
  • Minimal Off-Target Effects: No caspase-3 activation in neurons, oligodendrocytes, or astrocytes (p > 0.05) .

Data Tables

Table 1: Cytotoxicity Profile of p-BrBzGSH(Cp)₂
Cell Type IC₅₀ (24 h, µM) CEdG Increase (vs. Control) RAGE Upregulation (Fold)
U87 GBM Cells 9.9 4× (p < 0.0001) mRNA: 1.7×; Protein: 2.5×
T98 GBM Cells 100.6 2× (p < 0.01) mRNA: 2×; Protein: 1.8×
Astrocytes (Normal) 28.9 Not significant Not observed
Table 2: In Vivo Efficacy in Orthotopic GBM Models
Parameter Control Group p-BrBzGSH(Cp)₂ Group
Tumor Volume (mm³) 12.5 ± 1.2 3.8 ± 0.6 (p < 0.0001)
Caspase-3 Activation Absent Absent in normal cells
Weight Stability No change No change

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